N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide
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Overview
Description
N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzoxazole ring, a nitro group, and a furamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide typically involves multiple steps. One common method includes the nitration of 2-(2,4-dichlorophenyl)-1,3-benzoxazole, followed by the introduction of the furamide group. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow microreactors, which enhance reaction efficiency and yield. These reactors allow for precise control of reaction conditions, such as temperature and residence time, leading to improved scalability and consistency in production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The benzoxazole ring can participate in substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the benzoxazole ring.
Scientific Research Applications
N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer effects could involve the disruption of cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide
- 2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one
Uniqueness
N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H9Cl2N3O5 |
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Molecular Weight |
418.2 g/mol |
IUPAC Name |
N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C18H9Cl2N3O5/c19-9-1-3-11(12(20)7-9)18-22-13-8-10(2-4-14(13)28-18)21-17(24)15-5-6-16(27-15)23(25)26/h1-8H,(H,21,24) |
InChI Key |
OOTLIRYJKRHPOQ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1NC(=O)C3=CC=C(O3)[N+](=O)[O-])N=C(O2)C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)C3=CC=C(O3)[N+](=O)[O-])N=C(O2)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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